7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione . This name reflects the purine core substituted at positions 7, 3, and 8. Position 7 features a 2-hydroxy-3-(4-methoxyphenoxy)propyl chain, while position 8 is modified with a (4-methylbenzyl)amino group. The purine backbone itself is di-oxygenated at positions 2 and 6, forming the dione motif.
The structural representation can be derived from its SMILES notation :
CC1=CC=C(C=C1)CNC2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)N(C(=O)N3C)C.
This string encodes a purine ring system with methyl groups at N1 and N3, a hydroxypropyl ether side chain at N7, and a 4-methylbenzylamine substituent at C8. The methoxyphenoxy group introduces an aromatic ether linkage, contributing to the molecule’s hydrophobicity.
Alternative Designations in Chemical Databases
This compound is cataloged across chemical databases under multiple identifiers and synonyms, as summarized below:
These designations facilitate cross-referencing in pharmacological and synthetic chemistry literature. The MDL Number MFCD03044009 further aids in compound tracking within laboratory information management systems.
Molecular Formula and Weight Analysis
The molecular formula C25H29N5O5 confirms the presence of 25 carbon atoms, 29 hydrogens, 5 nitrogens, and 5 oxygens. This composition aligns with the purine core and its substituents. The molecular weight is reported as 479.5 g/mol (PubChem) and 479.53 g/mol (ChemicalBook), with the minor discrepancy attributable to rounding conventions.
A comparative analysis of the molecular formula and weight across databases reveals consistency, underscoring the compound’s well-characterized nature. The high nitrogen content (14.6% by mass) suggests potential hydrogen-bonding interactions, which may influence its solubility and binding affinity in biological systems.
Stereochemical Considerations and Isomeric Possibilities
The compound’s structure presents several centers of stereochemical interest. The 2-hydroxypropyl side chain at position 7 contains a secondary alcohol group, creating a potential stereocenter at the second carbon of the propyl chain. Additionally, the 3-(4-methoxyphenoxy) substituent introduces a chiral center if the oxygen’s bonding geometry permits non-planar arrangements.
Despite these possibilities, the available data do not specify the compound’s stereoisomeric status. The SMILES and InChI representations provided in PubChem lack stereochemical indicators (e.g., “@” or “@@”), suggesting that the reported structure may represent a racemic mixture or that stereochemistry remains uncharacterized. Theoretical isomeric possibilities include:
- Enantiomers arising from the hydroxypropyl group’s configuration.
- Diastereomers due to varying spatial arrangements of the methoxyphenoxy and methylbenzyl groups.
Further experimental studies, such as X-ray crystallography or chiral chromatography, would be required to resolve these stereochemical uncertainties.
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-15-4-6-16(7-5-15)12-25-23-26-21-20(22(31)27-24(32)28(21)2)29(23)13-17(30)14-34-19-10-8-18(33-3)9-11-19/h4-11,17,30H,12-14H2,1-3H3,(H,25,26)(H,27,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFWGMKPAYRIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H26N6O5
- Molecular Weight : 430.45764 g/mol
- IUPAC Name : this compound
The compound features a complex structure with multiple functional groups that may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular signaling pathways. For instance, it may inhibit kinases that play crucial roles in cancer cell proliferation.
- Receptor Modulation : It has been observed to bind to various receptors, potentially altering their activity and leading to downstream effects on cell function.
- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels.
Biological Activity Data
Case Studies
- Anticancer Potential : In a study examining various purine derivatives, the compound demonstrated significant cytotoxicity against multiple cancer cell lines. The IC50 values indicated strong potency compared to standard chemotherapeutic agents.
- Mechanistic Insights : Research highlighted that treatment with this compound resulted in cell cycle arrest at the G1 phase and increased expression of pro-apoptotic markers while decreasing anti-apoptotic proteins such as Bcl-2.
- Comparative Analysis : When compared with similar compounds, this purine derivative exhibited enhanced selectivity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Position 7 Modifications
- Hydrophilic vs. Lipophilic Chains: The target compound’s 2-hydroxy-3-(4-methoxyphenoxy)propyl group balances hydrophilicity (hydroxy, methoxy) and aromaticity, contrasting with ’s purely lipophilic 3-phenylpropyl or ’s octyl chain. Such differences influence solubility and target engagement .
- Electron-Donating vs.
Position 8 Modifications
- Amino Group Variants: The 4-methylbenzylamino group in the target provides steric bulk and lipophilicity, whereas ’s 2-hydroxyethylamino enhances hydrophilicity. This impacts interactions with hydrophobic binding pockets or solvent exposure .
Computational Similarity Metrics
Structural similarity analysis (e.g., Tanimoto or Dice indexes) would likely show high similarity between the target and (shared 7-substituent) but lower similarity to or 7 due to divergent substituents. Such metrics aid in virtual screening for analogs with comparable bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
